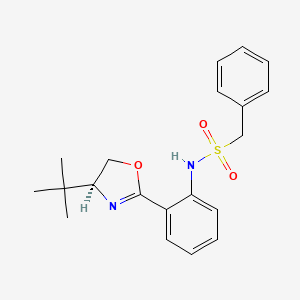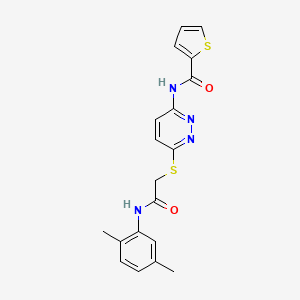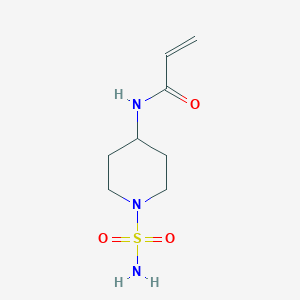
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide, also known as SP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. SP-1 is a small molecule inhibitor that has been shown to have potent anti-cancer properties.
作用机制
The mechanism of action of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for the research of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide. One potential application is in the treatment of hypoxic tumors. Hypoxic tumors are tumors that have low oxygen levels, making them difficult to treat with traditional therapies. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to be effective in hypoxic conditions, making it a potential candidate for the treatment of hypoxic tumors.
Another potential application is in the treatment of inflammatory diseases. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer properties, along with its anti-bacterial, anti-fungal, and anti-inflammatory properties, make it a promising candidate for future research. With further study, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide could potentially be used to treat a wide range of diseases and conditions.
合成方法
The synthesis of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with propargylamine to form N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide.
科学研究应用
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(1-sulfamoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-7-3-5-11(6-4-7)15(9,13)14/h2,7H,1,3-6H2,(H,10,12)(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSOGXWHWMEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

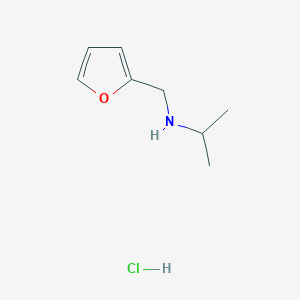

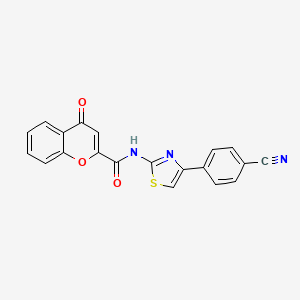
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
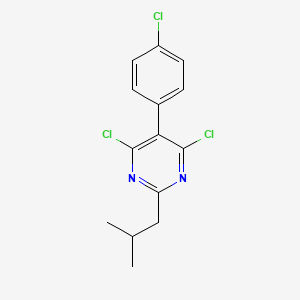
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
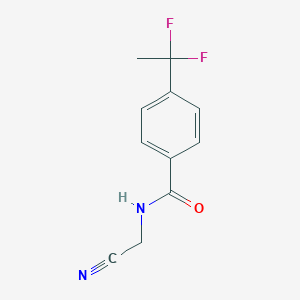
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
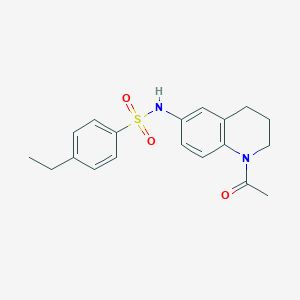
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
